REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].[Cl:17]CCl>Cl.C(OC(C)C)(C)C>[ClH:17].[CH3:16][N:2]([CH3:1])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
isopropyl ether hydrochloride
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
Cl.C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at ambient temperature
|
Type
|
DISTILLATION
|
Details
|
Solvents were distilled off from the reaction mixture
|
Type
|
ADDITION
|
Details
|
To the residue isopropyl ether (8 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled off from the mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].[Cl:17]CCl>Cl.C(OC(C)C)(C)C>[ClH:17].[CH3:16][N:2]([CH3:1])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
isopropyl ether hydrochloride
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
Cl.C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at ambient temperature
|
Type
|
DISTILLATION
|
Details
|
Solvents were distilled off from the reaction mixture
|
Type
|
ADDITION
|
Details
|
To the residue isopropyl ether (8 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled off from the mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7].[Cl:17]CCl>Cl.C(OC(C)C)(C)C>[ClH:17].[CH3:16][N:2]([CH3:1])[CH2:3][CH:4]([CH3:15])[CH:5]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
isopropyl ether hydrochloride
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
Cl.C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at ambient temperature
|
Type
|
DISTILLATION
|
Details
|
Solvents were distilled off from the reaction mixture
|
Type
|
ADDITION
|
Details
|
To the residue isopropyl ether (8 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled off from the mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CC(C(CC)C=1C=C(C=CC1)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |